molecular formula C12H19NO4 B2866203 4-Boc-4-azaspiro[2.4]heptane-7-carboxylic acid CAS No. 1781136-90-0

4-Boc-4-azaspiro[2.4]heptane-7-carboxylic acid

Cat. No.: B2866203
CAS No.: 1781136-90-0
M. Wt: 241.287
InChI Key: ZCYJBIBLOQQPLZ-UHFFFAOYSA-N
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Description

4-Boc-4-azaspiro[2.4]heptane-7-carboxylic acid (CAS: 1779469-52-1) is a spirocyclic compound featuring a seven-membered bicyclic structure with a fused cyclopropane ring (spiro[2.4]heptane backbone). The molecule includes a tert-butoxycarbonyl (Boc) protecting group at the 4-position nitrogen and a carboxylic acid functional group at the 7-position. Its molecular formula is C₁₂H₁₉NO₄, with a molecular weight of 241.28 g/mol . The Boc group enhances stability during synthetic processes, particularly in peptide and heterocyclic chemistry, by preventing unwanted side reactions at the amine site. This compound is primarily utilized as a building block in pharmaceutical research, enabling the development of bioactive molecules with constrained geometries.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azaspiro[2.4]heptane-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-4-8(9(14)15)12(13)5-6-12/h8H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYJBIBLOQQPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C12CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Boc-4-azaspiro[2.4]heptane-7-carboxylic acid typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through an intramolecular alkylation reaction.

    Introduction of the Boc Protecting Group: The nitrogen atom is protected with the tert-butoxycarbonyl (Boc) group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Boc-4-azaspiro[2.4]heptane-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can introduce hydroxyl or carbonyl groups, while reduction can yield alcohols or amines .

Scientific Research Applications

While "4-Boc-4-azaspiro[2.4]heptane-7-carboxylic acid" is not directly discussed in the provided search results, information regarding similar compounds such as 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives can provide insight into potential applications. These compounds are valuable intermediates in synthesizing biologically active molecules, particularly Hepatitis C virus (HCV) NS5A inhibitors . The applications stem from their unique structural features and chemical properties, making them useful in pharmaceutical research and drug development .

Scientific Research Applications

Synthesis of Biologically Active Molecules:

  • 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives are useful intermediates in synthesizing biologically active molecules .
  • Specifically, these compounds are used in the synthesis of Hepatitis C virus NS5A inhibitors .
  • 4-spirocyclopropyl proline derivatives, related to the target compound, have been found useful in preparing reagents for treating HCV infection .

Pharmaceutical Intermediates:

  • The preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives is an improved process for creating useful intermediates in synthesizing biologically active molecules .
  • (S)-5-R-5-azaspiro[2,4]heptane-6-carboxylic acid is a key intermediate in synthesizing Ledipasvir, a Hepatitis C virus NS5A protein inhibitor .

Ligand Design:

  • Sterically constrained amino acids like 6-amino-2-azaspiro[3,3]heptane-6-carboxylic acid and 2-azaspiro[3,3]heptane-6-carboxylic acid can be selective ligands for various biological targets .
  • These compounds are popular in designing peptidomimetic drugs .

Development of Novel Spiro Compounds:

  • Spiro compounds, including spiro analogs of benzodiazepines, are being explored for their pharmacological properties .
  • Modifications to these compounds, such as introducing acetylene or cyclopropyl groups, can affect their permeability and biological activity .

Mechanism of Action

The mechanism of action of 4-Boc-4-azaspiro[2.4]heptane-7-carboxylic acid depends on its specific application. In general, the compound acts as a precursor or intermediate in the synthesis of biologically active molecules. The Boc protecting group helps to prevent unwanted side reactions, allowing for selective functionalization of the nitrogen atom. The spirocyclic structure provides a rigid framework that can interact with specific molecular targets, such as enzymes or receptors .

Comparison with Similar Compounds

Protecting Groups

  • Boc vs. Cbz/Benzyl: The Boc group (tert-butoxycarbonyl) is removed under acidic conditions (e.g., trifluoroacetic acid), making it ideal for orthogonal protection strategies . Cbz (benzyloxycarbonyl) and benzyl groups require hydrogenolysis (H₂/Pd-C), limiting compatibility with reducible functionalities .

Positional Isomerism

  • 4-Boc vs. 5-Boc Derivatives :
    • The position of the Boc group (4- vs. 5-) alters the spatial orientation of the carboxylic acid, impacting hydrogen-bonding patterns and target binding .

Solubility and Reactivity

  • Hydrochloride Salt: The hydrochloride derivative (C₇H₁₂ClNO₂) exhibits enhanced aqueous solubility, advantageous for reactions in polar solvents .
  • Methyl and Aromatic Substituents :
    • Methyl groups (e.g., 7-methyl in Cbz analog) increase hydrophobicity, while benzyl groups enhance aromatic interactions in drug-receptor binding .

Research and Application Insights

  • Drug Design : The rigid spirocyclic scaffold mimics bioactive conformations, making it valuable in kinase inhibitors and GPCR-targeted therapies .
  • Availability : this compound is listed as discontinued in some catalogs , driving interest in alternatives like 5-Boc and benzyl-protected analogs.
  • Stability : Boc-protected derivatives demonstrate superior shelf life compared to Cbz analogs, which are light-sensitive .

Biological Activity

Overview

4-Boc-4-azaspiro[2.4]heptane-7-carboxylic acid is a unique spirocyclic compound that serves as a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its structure, characterized by a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, enhances its utility in synthesizing biologically active molecules. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and applications in scientific research.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C11H16N2O2\text{C}_{11}\text{H}_{16}\text{N}_{2}\text{O}_{2}

This structure is notable for its spirocyclic configuration, which contributes to its biological activity.

Research indicates that this compound may interact with specific biological targets, notably Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17). The interaction with ADAM17 can influence various cellular processes such as:

  • Signal Transduction : Modulating pathways that govern cell communication.
  • Immune Response : Potentially altering immune cell behavior and migration.

Biochemical Pathways

The compound's influence on cellular processes suggests it may affect pathways related to:

  • Cell Migration : Important in wound healing and cancer metastasis.
  • Apoptosis : Inducing programmed cell death in cancer cells, thus contributing to its potential as an anticancer agent.

Cytotoxicity and Selectivity

Studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, a study on similar spirocyclic compounds demonstrated selective cytotoxicity towards melanoma cells compared to normal fibroblasts, indicating a potential therapeutic window for anticancer applications .

Case Studies

  • Anticancer Activity : In a comparative study involving spirocyclic bromotyrosines, compounds with similar structures showed significant cytotoxic effects on A-375 melanoma cells, with selectivity indices indicating moderate selectivity towards cancer cells . This suggests that this compound may exhibit similar properties.
  • Mechanistic Insights : Another investigation into spirocyclic compounds highlighted their ability to induce apoptosis through caspase activation, reinforcing the hypothesis that this compound may also trigger apoptotic pathways in malignant cells .

Research Applications

The compound is utilized in various research domains:

  • Medicinal Chemistry : As an intermediate for synthesizing drugs targeting diseases such as cancer and infectious diseases.
  • Biological Research : In studies assessing enzyme inhibitors and receptor interactions.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
4-Boc-4-azaspiro[2.4]heptane-7-carboxamideAmidePotential enzyme inhibitor
4-Boc-4-azaspiro[2.4]heptane-7-methanolAlcoholAnticancer properties
4-Boc-4-azaspiro[2.4]heptane-7-nitrileNitrileAntimicrobial activity

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